

Fmoc-D-leucinol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-leucinol*

Cat. No.: *B613497*

[Get Quote](#)

An In-depth Technical Guide to Fmoc-D-leucinol

This technical guide provides a comprehensive overview of (9-fluorenylmethoxy)carbonyl-D-leucinol (**Fmoc-D-leucinol**), a pivotal building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Chemical Identity and Structure

Fmoc-D-leucinol is the N-protected form of D-leucinol, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), as the Fmoc group is stable to a wide range of reaction conditions but can be readily removed under mild basic conditions, typically with piperidine.^{[1][2]} This orthogonality allows for the selective deprotection and elongation of a peptide chain without compromising acid-labile side-chain protecting groups.^{[2][3]}

IUPAC Name: (R)-(9H-fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate.^{[4][5]}

Synonyms: Fmoc-D-Leu-ol, N-(9-fluorenylmethoxycarbonyl)-D-leucinol, (2R)-2-(Fmoc-amino)-4-methylpentan-1-ol.^{[1][4]}

Chemical Structure:

Caption: Chemical Structure of **Fmoc-D-leucinol**.

Physicochemical Properties

The quantitative data for **Fmoc-D-leucinol** are summarized in the table below. These properties are critical for its application in synthesis, purification, and storage.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₅ NO ₃	[1] [6]
Molecular Weight	339.43 g/mol	[1]
CAS Number	215178-41-9	[1] [4] [7]
Appearance	White powder	[1]
Melting Point	135-139 °C	[1]
Purity	≥ 99.5% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Applications in Research and Development

Fmoc-D-leucinol serves as a versatile building block in several areas:

- Peptide Synthesis: It is a crucial component in SPPS for creating complex peptide sequences.[\[1\]](#)[\[8\]](#) The incorporation of D-amino acid derivatives like **Fmoc-D-leucinol** is a key strategy to enhance the proteolytic stability and bioavailability of peptide-based therapeutics.[\[9\]](#)[\[10\]](#)
- Drug Development: The compound is used in medicinal chemistry to design and synthesize novel pharmaceuticals, particularly those targeting specific biological pathways.[\[1\]](#)[\[11\]](#) Its ability to modify peptide backbones can lead to improved pharmacokinetic profiles.[\[9\]](#)
- Bioconjugation: It is employed in techniques to attach biomolecules to other molecules or surfaces, which is essential for creating targeted drug delivery systems and diagnostic tools.[\[1\]](#)

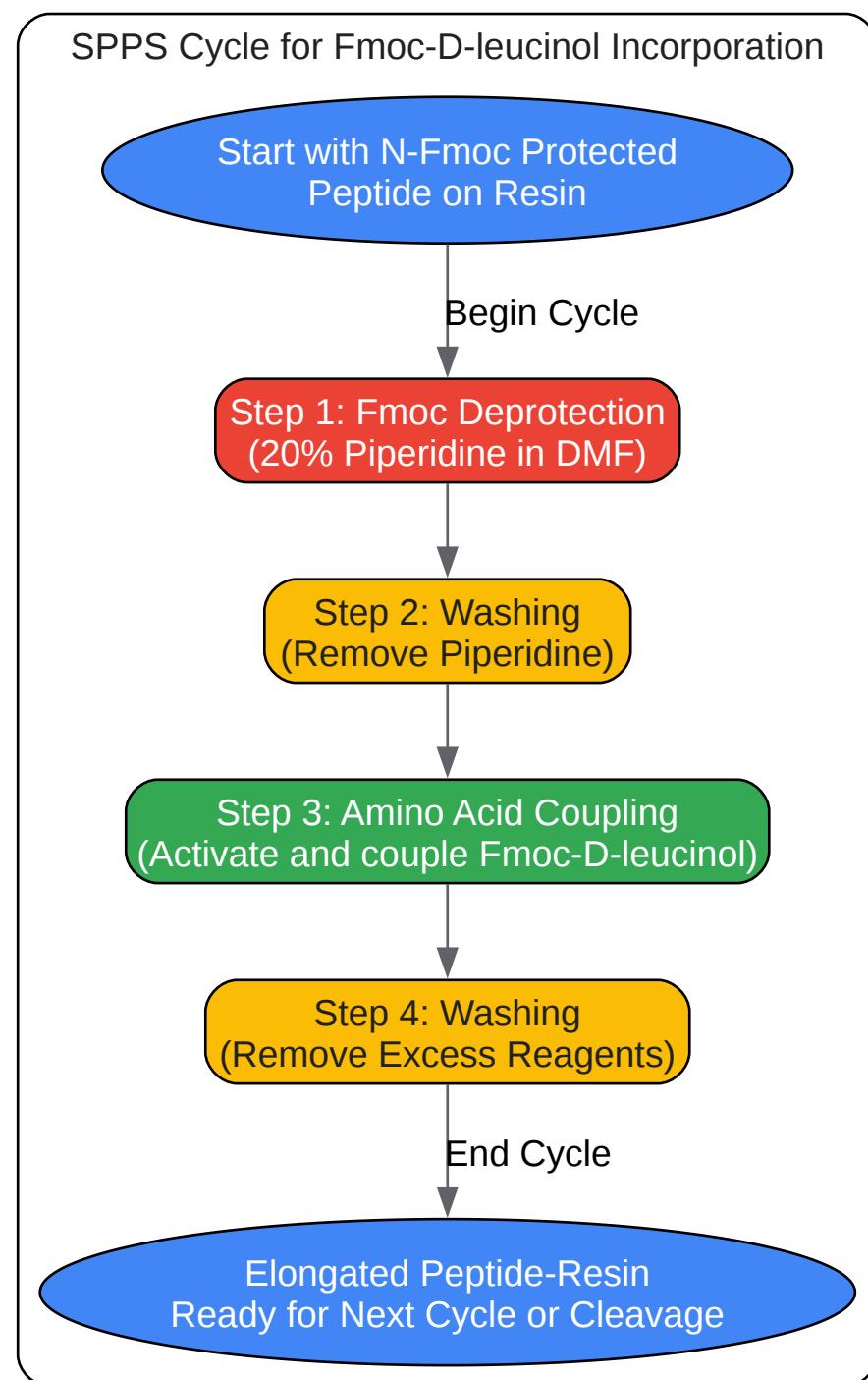
Experimental Protocols

The primary application of **Fmoc-D-leucinol** is its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for this process using an automated peptide synthesizer.

Objective: To incorporate an **Fmoc-D-leucinol** residue into a growing peptide chain on a solid support resin.

Materials:

- Pre-loaded resin (e.g., Rink Amide resin)
- **Fmoc-D-leucinol**
- Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
- Coupling Reagents: A suitable carbodiimide (e.g., DIC) and an additive (e.g., Oxyma), or a uronium-based reagent (e.g., HCTU, HBTU).[12]
- Activation Base: N,N-Diisopropylethylamine (DIPEA)
- Solvents: DMF, Dichloromethane (DCM)


Protocol:

- Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the synthesizer's reaction vessel to ensure optimal reaction conditions.[12]
- Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment (3-5 minutes) followed by a longer one (10-20 minutes) to ensure complete removal.[10][12]
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[10]
- Coupling of **Fmoc-D-leucinol**:

- In a separate vessel, **Fmoc-D-leucinol** (3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with the chosen coupling reagent and activation base (if required).[10]
- The activated **Fmoc-D-leucinol** solution is added to the reaction vessel containing the deprotected resin.
- The coupling reaction is allowed to proceed for 20-60 minutes. Reaction completion can be monitored using a qualitative ninhydrin test.[12][13]
- Final Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, yielding the peptide-resin elongated by one **Fmoc-D-leucinol** residue.[10]
- Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage: Once the synthesis is complete, the final peptide is cleaved from the resin support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers.[12]

Workflow Visualization

The cyclical nature of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a well-defined workflow. The following diagram illustrates the key stages for the incorporation of a single Fmoc-protected amino acid, such as **Fmoc-D-leucinol**.

[Click to download full resolution via product page](#)

Caption: A diagram of the cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. bocsci.com [bocsci.com]
- 3. researchgate.net [researchgate.net]
- 4. 215178-41-9 | Fmoc-d-leucinol | Tetrahedron [thsci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. peptide.com [peptide.com]
- 7. N-Fmoc-D-Leucinol | C21H25 N O3 - BuyersGuideChem [buyersguidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [Fmoc-D-leucinol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b613497#fmoc-d-leucinol-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com